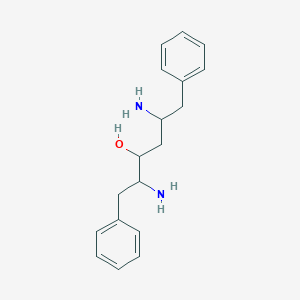
2,5-Diamino-1,6-diphenyl-3-hydroxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane is a chiral compound with significant importance in the pharmaceutical industry. It serves as a key intermediate in the synthesis of HIV protease inhibitors such as lopinavir and ritonavir . This compound is characterized by its two amino groups, one hydroxyl group, and two phenyl groups attached to a hexane backbone, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane typically begins with L-phenylalanine. The process involves several steps, including N,O-benzylation, cyanidation, Grignard reaction, and reduction . The key intermediate, (2S,3S,5S)-5-amino-2-dibenzylamino-1,6-diphenylhexan-3-ol, is obtained and subsequently subjected to debenzylation to yield the final product .
Industrial Production Methods
In industrial settings, the production of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves the purification of its crystalline acid addition salt. This method ensures high purity and yield, which is crucial for its application in the pharmaceutical industry .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves its interaction with specific molecular targets and pathways. In the context of HIV protease inhibitors, the compound acts by inhibiting the protease enzyme, which is essential for the maturation of the virus. This inhibition prevents the virus from replicating and spreading .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol: Another intermediate used in the synthesis of HIV protease inhibitors.
(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol: A compound with similar structural features and biological activities.
Uniqueness
What sets (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane apart is its specific configuration and functional groups, which make it a highly effective intermediate in the synthesis of antiviral drugs. Its ability to undergo various chemical reactions also adds to its versatility and utility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C18H24N2O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2,5-diamino-1,6-diphenylhexan-3-ol |
InChI |
InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2 |
InChI-Schlüssel |
BIZHLXOOWGXFLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















